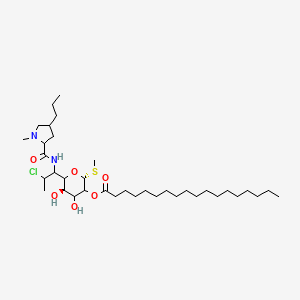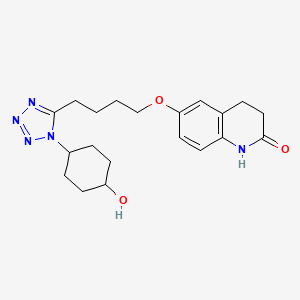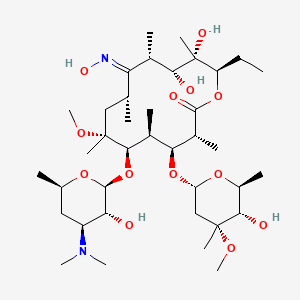
Gemifloxacin Impurity
Descripción general
Descripción
Gemifloxacin is an oral broad-spectrum quinolone antibacterial agent used in the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia . It has pharmacopeial and non-pharmacopeial impurities .
Synthesis Analysis
A simple and rapid stability indicating capillary zone electrophoretic (CZE) method was validated for the simultaneous determination of gemifloxacin mesylate (GFM) and its main synthetic impurity .Molecular Structure Analysis
The non-linear optical properties of gemifloxacin (C18H20FN5O4) have been examined using density functional theory (DFT). The molecular HOMO, LUMO composition, their respective energy gaps, MESP contours/surfaces have also been drawn to explain the activity of gemifloxacin .Chemical Reactions Analysis
The method for the analysis of gemifloxacin in the presence of excipients and stress-induced degradation products was developed and validated .Physical And Chemical Properties Analysis
Gemifloxacin and its related substances were subjected to forced degradation under acidic, basic, thermal, oxidative, and photolytic conditions. The degradation products produced were successfully separated on a 250 mm × 4.6 mm, 5-μm particle, C18 column with ammonium acetate buffer (pH 2.7; 0.05 M)–acetonitrile 70:30 (v/v) as mobile phase at a flow rate of 0.7 mL min−1 .Aplicaciones Científicas De Investigación
Stability Evaluation and Bioassay Method
- Stability and Bioassay Validation : A study by Paim et al. (2011) validated a bioassay for determining the content of gemifloxacin mesylate (GFM) in tablets. This assay is significant for GFM analysis in stability studies and routine quality control. The bioassay showed potential as an alternative methodology for GFM analysis, especially in the context of stability studies (Paim et al., 2011).
Cytotoxicity Studies
- Cytotoxic, Phototoxic, Genotoxic Potential : Research by Paim et al. (2013) evaluated the cytotoxic, phototoxic, genotoxic, and photogenotoxic potential of gemifloxacin mesylate, its main synthetic impurity, and a degradation product. The study highlighted the importance of understanding the toxic potential of related substances, which can be associated with drug side effects and toxicity (Paim et al., 2013).
Effects on Biological Systems
- Impact on Drosophila melanogaster : Aslan et al. (2019) investigated the effects of gemifloxacin on the survival rates, development times, and longevity of Drosophila melanogaster. This study provides insights into the sublethal effects of gemifloxacin on insect biology, which is crucial for understanding its broader ecological impacts (Aslan et al., 2019).
Analytical Method Development
- HPLC Assay Method Validation : Kim et al. (2006) developed and validated an HPLC method for the assay of a gemifloxacin intermediate, highlighting the importance of accurate analytical methods in the production and quality control of pharmaceuticals (Kim et al., 2006).
- Colorimetric Method for Gemifloxacin Determination : A study by Paim et al. (2014) developed a visible spectrophotometric method for determining gemifloxacin mesylate in tablets, demonstrating its suitability even in the presence of a synthetic impurity (Paim et al., 2014).
Photocatalytic Degradation and Environmental Impact
- Photocatalytic Degradation Using TiO2 Nanoparticles : Ibrahim et al. (2017) optimized the photodegradation of gemifloxacin using titanium dioxide nanoparticles/H2O2, which is essential for eliminating drug residuals in wastewater and reducing the risk of antibiotic resistance (Ibrahim et al., 2017).
Capillary Zone Electrophoretic Method
- CZE Method for Simultaneous Determination : Paim et al. (2014) also validated a capillary zone electrophoretic method for simultaneous determination of gemifloxacin mesylate and its main synthetic impurity, contributing to the field of analytical chemistry (Paim et al., 2014).
Pharmacokinetics and Clinical Efficacy
- Pharmacokinetics and Tolerability in Humans : Allen et al. (2000, 2001) characterized the pharmacokinetics and tolerability of oral gemifloxacin in healthy volunteers, providing foundational knowledge for its clinical use (Allen et al., 2000), (Allen et al., 2001).
Enzyme Interaction and Resistance Studies
- Interaction with DNA Gyrase and Topoisomerase IV : Ince et al. (2003) explored the targeting and resistance of gemifloxacin in Staphylococcus aureus, focusing on its interaction with DNA gyrase and topoisomerase IV (Ince et al., 2003).
Mecanismo De Acción
Target of Action
Gemifloxacin primarily targets two enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth as they are involved in DNA replication, transcription, repair, and recombination .
Mode of Action
Gemifloxacin inhibits DNA synthesis by binding to DNA gyrase and topoisomerase IV . This binding blocks bacterial DNA replication, leading to the death of the bacteria . Notably, Gemifloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
The bactericidal action of Gemifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are involved in various biochemical pathways related to bacterial DNA replication, transcription, repair, and recombination .
Pharmacokinetics
Gemifloxacin itself is known to have excellent bioavailability and can be administered as oral and/or intravenous formulations .
Result of Action
The interaction of Gemifloxacin with its targets leads to the inhibition of bacterial DNA replication. This results in the death of the bacteria, thereby exerting its antibacterial effect .
Action Environment
The action, efficacy, and stability of Gemifloxacin and its impurities can be influenced by various environmental factors For instance, the pH of the environment can affect the drug’s solubility and hence its bioavailability.
It’s important to note that the use of Gemifloxacin should be under the guidance of healthcare professionals to avoid potential side effects and resistance .
Análisis Bioquímico
Biochemical Properties
Gemifloxacin Impurity interacts with various enzymes and proteins. It has been found to chelate with metal ions through the oxygen of the carboxylate group and nitrogen of the azomethine group . This interaction is crucial for its biological activities .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting bacterial DNA synthesis, which is essential for bacterial growth . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of DNA synthesis at the molecular level . It binds to an enzyme called DNA gyrase, which is essential for bacterial DNA replication . This binding interaction inhibits the enzyme, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that the compound’s stability and degradation can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain thresholds, it has been observed to significantly reduce blood glucose levels, indicating a potential therapeutic effect . At high doses, it may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is metabolized to a limited extent by the liver, with all metabolites formed being minor .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
7-[3-(aminomethyl)-4-hydroxypyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4/c18-12-3-10-14(24)11(17(25)26)6-22(9-1-2-9)15(10)20-16(12)21-5-8(4-19)13(23)7-21/h3,6,8-9,13,23H,1-2,4-5,7,19H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTVDKXMHBRYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC(C(C4)O)CN)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2R,3R,4R,5R,6R)-2-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B601431.png)
![[2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate](/img/structure/B601432.png)





